6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of 6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves multiple steps. The general synthetic route includes the formation of the triazole ring followed by the fusion with a thiadiazine ring. The reaction conditions typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the production while maintaining the quality and consistency of the product. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures .
Chemical Reactions Analysis
6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activities.
Triazole derivatives: Compounds containing the triazole ring exhibit diverse pharmacological activities and are used in various therapeutic applications.
Thiadiazine derivatives: These compounds are known for their antimicrobial and anticancer properties and are structurally related to triazolothiadiazines.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C21H20F3N5O2S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H20F3N5O2S/c1-3-31-16-9-7-13(8-10-16)17-18(32-20-27-26-12(2)29(20)28-17)19(30)25-15-6-4-5-14(11-15)21(22,23)24/h4-11,17-18,28H,3H2,1-2H3,(H,25,30) |
InChI Key |
XSQUCDOJIIUWPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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